molecular formula C9H6F4O3 B2721368 4-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid CAS No. 2248317-63-5

4-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid

Cat. No.: B2721368
CAS No.: 2248317-63-5
M. Wt: 238.138
InChI Key: YZUQGABNLQIANE-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of difluoromethoxy and difluoromethyl groups attached to a benzoic acid core, making it a subject of interest in both academic and industrial research.

Properties

IUPAC Name

4-(difluoromethoxy)-2-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-7(11)6-3-4(16-9(12)13)1-2-5(6)8(14)15/h1-3,7,9H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUQGABNLQIANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the introduction of difluoromethoxy and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)benzoic acid
  • 2-(Difluoromethyl)benzoic acid
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Uniqueness

4-(Difluoromethoxy)-2-(difluoromethyl)benzoic acid is unique due to the presence of both difluoromethoxy and difluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds

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